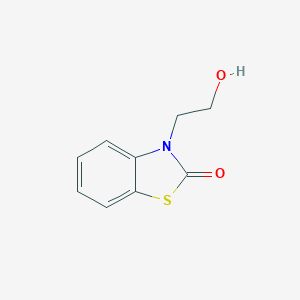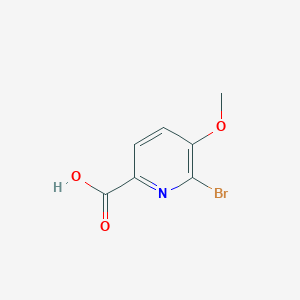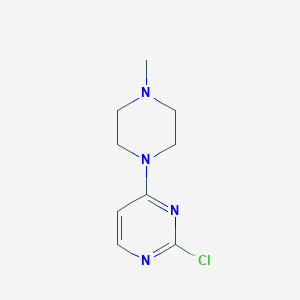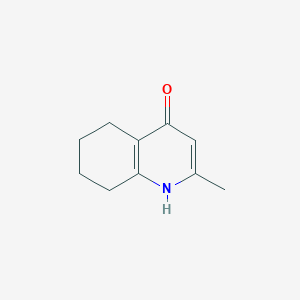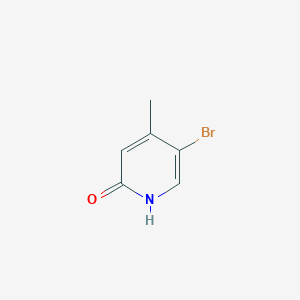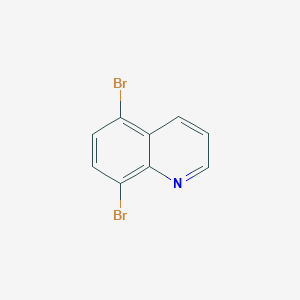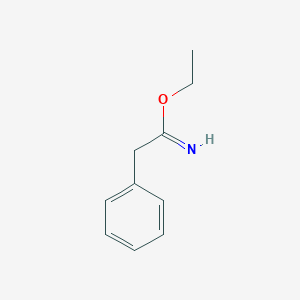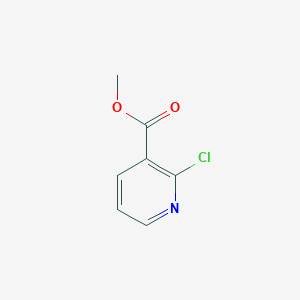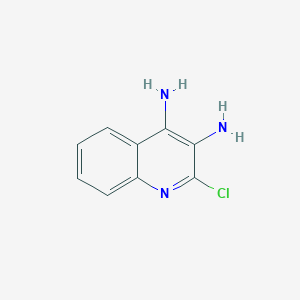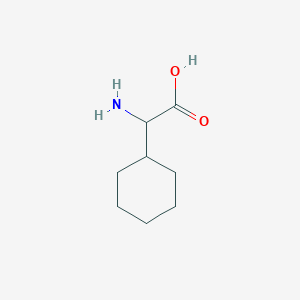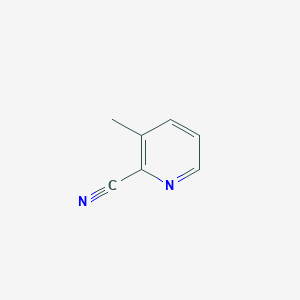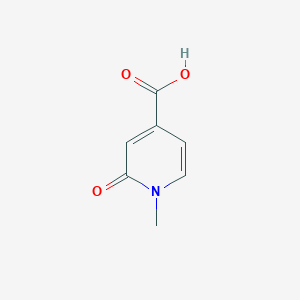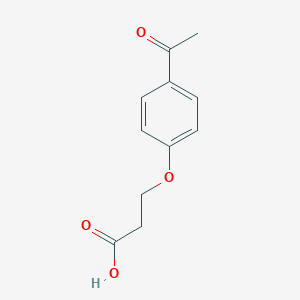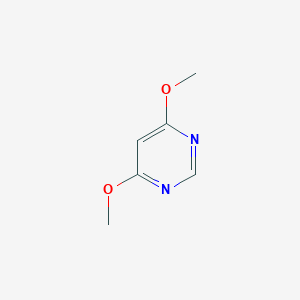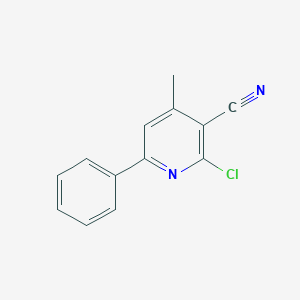
2-Chloro-4-methyl-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-6-phenylnicotinonitrile (CPN) is a heterocyclic compound that belongs to the class of nicotinonitrile derivatives. CPN is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. CPN has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-6-phenylnicotinonitrile has several potential applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological samples. In addition, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been used as a ligand in coordination chemistry studies.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile is not fully understood. However, it is believed that 2-Chloro-4-methyl-6-phenylnicotinonitrile exerts its biological effects by interacting with specific molecular targets. For example, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been found to induce apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-4-methyl-6-phenylnicotinonitrile can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been found to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response. In addition, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to have anti-bacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-4-methyl-6-phenylnicotinonitrile in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological samples. 2-Chloro-4-methyl-6-phenylnicotinonitrile is also relatively easy to synthesize and purify. However, one limitation of using 2-Chloro-4-methyl-6-phenylnicotinonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, more research is needed to fully understand the mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile and its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-Chloro-4-methyl-6-phenylnicotinonitrile. One area of interest is the development of 2-Chloro-4-methyl-6-phenylnicotinonitrile-based fluorescent probes for detecting metal ions in biological samples. Another area of research is the investigation of 2-Chloro-4-methyl-6-phenylnicotinonitrile as a potential anti-cancer agent. In addition, more studies are needed to understand the mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile and its potential side effects. Finally, the synthesis of 2-Chloro-4-methyl-6-phenylnicotinonitrile derivatives with improved solubility and bioactivity could also be an area of future research.
Conclusion:
In conclusion, 2-Chloro-4-methyl-6-phenylnicotinonitrile is a heterocyclic compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Chloro-4-methyl-6-phenylnicotinonitrile has several biochemical and physiological effects, including the inhibition of cancer cell growth and the production of inflammatory mediators. While 2-Chloro-4-methyl-6-phenylnicotinonitrile has potential as a fluorescent probe and anti-cancer agent, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
2-Chloro-4-methyl-6-phenylnicotinonitrile can be synthesized by reacting 2-amino-5-chloro-3-methylpyridine with benzaldehyde and malononitrile in the presence of a catalyst. The reaction takes place under reflux conditions in ethanol and yields 2-Chloro-4-methyl-6-phenylnicotinonitrile as a yellow crystalline solid. The purity of 2-Chloro-4-methyl-6-phenylnicotinonitrile can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
112190-09-7 |
|---|---|
Nombre del producto |
2-Chloro-4-methyl-6-phenylnicotinonitrile |
Fórmula molecular |
C13H9ClN2 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2/c1-9-7-12(10-5-3-2-4-6-10)16-13(14)11(9)8-15/h2-7H,1H3 |
Clave InChI |
ZVHUQSOEUQZWBF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



